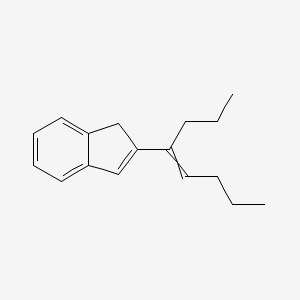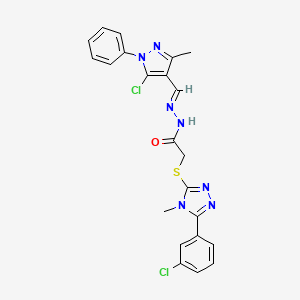
C22H19Cl2N7OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C22H19Cl2N7OS Clenbuterol hydrochloride . It is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. Clenbuterol hydrochloride is primarily used as a bronchodilator in the treatment of asthma and other respiratory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clenbuterol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield Clenbuterol. The final step involves the conversion of Clenbuterol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of Clenbuterol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Clenbuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Clenbuterol.
Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Clenbuterol can lead to the formation of various hydroxylated metabolites .
Wissenschaftliche Forschungsanwendungen
Clenbuterol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry.
Biology: Studied for its effects on muscle hypertrophy and as a β2-adrenoceptor agonist.
Medicine: Investigated for its potential cardioprotective effects and use in treating respiratory disorders.
Industry: Utilized in the development of performance-enhancing drugs
Wirkmechanismus
Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma. Additionally, Clenbuterol has anabolic effects on skeletal muscle, making it a popular choice for performance enhancement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Epinephrine: A non-selective adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A β2-adrenergic agonist used for asthma and preterm labor
Uniqueness
Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other β2-adrenergic agonists. Its ability to promote muscle hypertrophy also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C22H19Cl2N7OS |
|---|---|
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19Cl2N7OS/c1-14-18(20(24)31(29-14)17-9-4-3-5-10-17)12-25-26-19(32)13-33-22-28-27-21(30(22)2)15-7-6-8-16(23)11-15/h3-12H,13H2,1-2H3,(H,26,32)/b25-12+ |
InChI-Schlüssel |
JKWLOSJTTHCOGJ-BRJLIKDPSA-N |
Isomerische SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)

![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

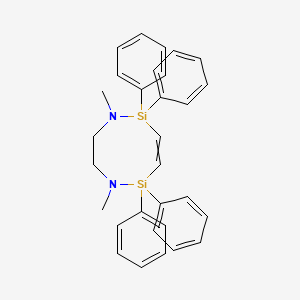
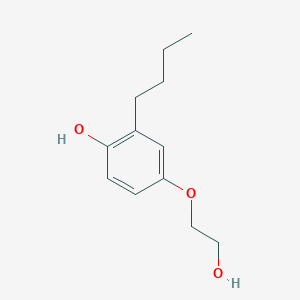
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
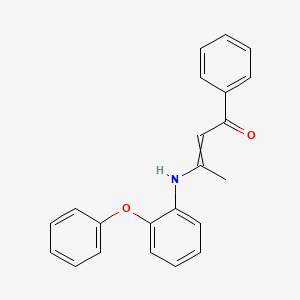

![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)
